molecular formula C11H14FNO2 B2706751 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline CAS No. 1183643-73-3

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline

Cat. No.: B2706751
CAS No.: 1183643-73-3
M. Wt: 211.236
InChI Key: CLDDTKFHCQBWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrahydrofuran-2-ylmethoxy group contribute to its unique chemical properties, which can influence its binding affinity and selectivity for certain biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the tetrahydrofuran-2-ylmethoxy group, making it less complex.

    6-Methoxyaniline: Contains a methoxy group instead of the tetrahydrofuran-2-ylmethoxy group.

    2-Fluoro-6-methoxyaniline: Similar but lacks the tetrahydrofuran ring.

Uniqueness

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline is unique due to the presence of both the fluorine atom and the tetrahydrofuran-2-ylmethoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-6-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDDTKFHCQBWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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